molecular formula C17H17NO2 B2423192 N-(1,2-Diphenylethyl)oxirane-2-carboxamide CAS No. 2411262-23-0

N-(1,2-Diphenylethyl)oxirane-2-carboxamide

Cat. No.: B2423192
CAS No.: 2411262-23-0
M. Wt: 267.328
InChI Key: PNPBKYCYPOPEPM-UHFFFAOYSA-N
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Description

N-(1,2-Diphenylethyl)oxirane-2-carboxamide is an organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.328 This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a carboxamide group attached to a diphenylethyl moiety

Properties

IUPAC Name

N-(1,2-diphenylethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(16-12-20-16)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPBKYCYPOPEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethyl)oxirane-2-carboxamide typically involves the reaction of a diphenylethylamine derivative with an oxirane-containing reagent under controlled conditions. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenylethyl)oxirane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,2-Diphenylethyl)oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2-Diphenylethyl)oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,2-Diphenylethyl)oxirane-2-carboxamide include:

  • N-(2,2-Diphenylethyl)oxirane-2-carboxamide
  • Other oxirane-containing carboxamides with different substituents on the ethyl group.

Uniqueness

This compound is unique due to its specific diphenylethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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